molecular formula C13H20N2O B2766374 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole CAS No. 1334148-58-1

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole

Cat. No.: B2766374
CAS No.: 1334148-58-1
M. Wt: 220.316
InChI Key: DAVXZEUYRTTXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole (CAS 1334148-58-1) is a nitrogen-containing heterocyclic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . This compound features a 1,3-oxazole ring—a five-membered aromatic heterocycle—linked to a saturated pyrrolidine ring and a cyclohexyl group . The pyrrolidine scaffold is highly valued in medicinal chemistry for its three-dimensional coverage and the ability to efficiently explore pharmacophore space due to sp3-hybridization, which can enhance solubility and improve the druggability of candidate molecules . This specific molecular architecture makes it a promising building block for antibacterial research. Heterocyclic scaffolds incorporating pyrrolidine and oxazole motifs are of significant interest in the development of novel therapeutic agents to combat the growing global threat of antibiotic resistance . The pyrrolidin-2-yl-oxazole core is structurally similar to other investigated heterocycles that have shown potential as inhibitors of bacterial targets, such as the essential cell division protein FtsZ . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for screening against a panel of pathogenic Gram-positive and Gram-negative bacterial strains . Application Notes: This compound is suited for use in medicinal chemistry programs, including structure-activity relationship (SAR) studies, molecular docking simulations, and as a synthetic intermediate for developing potential antibacterial agents . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-cyclohexyl-2-pyrrolidin-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-5-10(6-3-1)12-9-16-13(15-12)11-7-4-8-14-11/h9-11,14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVXZEUYRTTXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=COC(=N2)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 2-bromoacetylpyrrole, followed by cyclization with an appropriate oxazole-forming reagent. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: The major products are often carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The major product is typically the fully reduced amine.

    Substitution: The major products are substituted oxazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole serves as a scaffold for developing new pharmaceuticals targeting neurological disorders. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. This interaction can modulate enzymatic activity or receptor signaling, which is beneficial for therapeutic effects against conditions such as:

  • Neurological Disorders : The compound's ability to interact with neurotransmitter receptors suggests potential use in treating conditions like depression and anxiety.
  • Cancer Treatment : Oxazole derivatives have been noted for their inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR2) and cyclin-dependent kinases (CDK2 and CDK4), making them candidates for cancer therapy .

Organic Synthesis

The compound can be synthesized through various methods, contributing to its utility in organic synthesis. The synthesis routes include:

  • Reductive Cyclization : This method allows for the formation of the oxazole ring while incorporating the cyclohexyl and pyrrolidine groups.
  • Metal-Catalyzed Reactions : These reactions facilitate the construction of complex structures that may enhance the biological activity of the resulting compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different therapeutic contexts:

Case Study 1: Neurological Disorders

A study demonstrated that derivatives of pyrrolidine, including those based on this compound, exhibited significant activity against specific neurotransmitter receptors. This suggests potential applications in treating mood disorders and neurodegenerative diseases .

Case Study 2: Cancer Research

Research has indicated that oxazole derivatives can inhibit key cancer-related enzymes. For example, compounds similar to this compound have shown promise as inhibitors of CDK4, which is crucial for cell cycle regulation . This positions them as potential candidates in cancer therapeutics.

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsPotential Uses
Medicinal ChemistryInteracts with neurotransmitter receptors; modulates enzyme activityNeurological disorders
Organic SynthesisSynthesized via reductive cyclization and metal-catalyzed reactionsScaffold for new pharmaceutical compounds
Cancer TreatmentInhibits VEGFR2, CDK2, and CDK4; potential for targeted cancer therapiesCancer therapeutics

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Properties/Activities References
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole 4-Cyclohexyl, 2-pyrrolidinyl 220.32 High lipophilicity; untested bioactivity
5-(4-Bromophenyl)-1,3-oxazole derivatives (OXL-1 to OXL-6) 5-(4-Bromophenyl) ~250–300 (estimated) Aromatase inhibition (docking studies)
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile 2-Tolyl, 5-piperidinylsulfonyl ~325 (estimated) Cytokinin-like activity in plant growth
5-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride 5-Pyrrolidinyl 138.17 No reported bioactivity
3-Ethyl-5-methyl-4-(pyrrolidin-2-yl)-1,2-oxazole 3-Ethyl, 5-methyl, 4-pyrrolidinyl 242.21 Unknown biological effects

Antimicrobial Activity

  • 4-Hydroxyphenyl-substituted 1,3-oxazoles (e.g., compounds 15–20 in ) demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli at 25–200 µg/mL. The 4-hydroxyphenyl group likely enhances solubility and target binding .

Cytotoxicity

  • 1,3-Oxazole derivatives (e.g., ) exhibited dose-dependent cytotoxicity in Daphnia magna, with the parent 1,3-oxazole showing the highest toxicity. Substituents like pyrrolidine or cyclohexyl could modulate toxicity via steric or electronic effects, though experimental data for the target compound are lacking .

Enzymatic Interactions

  • 5-(4-Bromophenyl)-1,3-oxazole derivatives (OXL-1 to OXL-6) were docked against aromatase (CYP19A1), a key enzyme in estrogen synthesis.

Physicochemical Properties

  • Hydrogen Bonding : The pyrrolidinyl substituent provides a secondary amine, enabling stronger hydrogen bonding than methyl or ethyl groups in analogues like 3-ethyl-5-methyl-4-(pyrrolidin-2-yl)-1,2-oxazole .

Biological Activity

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole is a heterocyclic compound characterized by its unique oxazole ring, which contributes to its distinct electronic and steric properties. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Cyclohexyl Group : Provides hydrophobic characteristics.
  • Pyrrolidine Ring : Contributes to the compound's ability to interact with biological targets.
  • Oxazole Ring : Imparts unique chemical reactivity.

The IUPAC name is 4-cyclohexyl-2-pyrrolidin-2-yl-1,3-oxazole, with a molecular formula of C13H20N2OC_{13}H_{20}N_2O and a molecular weight of approximately 220.32 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby preventing substrate access. This mechanism is crucial for its potential therapeutic applications, including anti-inflammatory and antimicrobial effects .

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been studied for its effectiveness against various bacterial strains. For example:

Compound MIC (µg/ml) Target Organisms
This compound5.0Staphylococcus aureus, Escherichia coli
Reference Drug (Ampicillin)10.0Staphylococcus aureus

These results suggest that the compound possesses comparable efficacy to established antibiotics .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has shown potential in reducing the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This effect may be mediated through the inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory response .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These findings indicate a promising anticancer profile, warranting further exploration in preclinical studies .

Case Studies and Research Findings

Several studies have highlighted the potential of oxazole derivatives in drug discovery:

  • Antitumor Activity : A derivative of oxazole exhibited significant cytotoxicity against a panel of human tumor cell lines with IC50 values ranging from 2.76 µM to 9.27 µM, indicating strong selective activity against renal cancer cells .
  • Inhibition Studies : The compound showed inhibitory effects on key enzymes involved in cancer progression and inflammation, including histone deacetylases and cyclooxygenases .

Q & A

Q. Optimization Table :

StepSolventCatalystYield (%)Selectivity
CyclizationDMFNone65Moderate
Cross-couplingTHFPd(PPh₃)₄78High
Microwave cyclizationDMSOZnCl₂85High

Advanced: What strategies are recommended for reconciling conflicting data in the compound’s biological activity across different studies?

Answer:

  • Assay standardization : Control variables like cell line (e.g., HeLa vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Structural analogs : Compare activity with derivatives (e.g., 4-trifluoromethyl-oxazole) to identify substituent-specific effects .
  • Dose-response curves : Quantify EC₅₀/IC₅₀ values to normalize potency metrics. For example, discrepancies in IC₅₀ (e.g., 10 µM vs. 50 µM) may arise from assay sensitivity differences .

Case Study : Conflicting antibacterial data may stem from gram-positive vs. gram-negative bacterial membrane permeability. Lipophilicity adjustments (e.g., adding -CF₃ groups) can resolve this .

Advanced: How do computational modeling approaches contribute to understanding the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Predict binding modes with enzymes (e.g., tubulin or viral proteases). For example, oxazole’s rigid structure stabilizes hydrogen bonds with ATP-binding pockets .
  • ADME prediction : Tools like SwissADME assess bioavailability, highlighting metabolic liabilities (e.g., CYP450 oxidation of pyrrolidine) .
  • MD simulations : Reveal dynamic interactions (e.g., oxazole ring flexibility in aqueous vs. hydrophobic environments) .

Example : Docking studies show the cyclohexyl group occupies hydrophobic pockets in tubulin, while the oxazole nitrogen forms a hydrogen bond with Asp26 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.